Neratinib maleate is the maleate salt form of neratinib, a quinazoline-based molecule. [] It belongs to the class of tyrosine kinase inhibitors (TKIs), specifically designed as an irreversible pan-ErbB inhibitor. [] Neratinib maleate exhibits high potency against the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs), particularly targeting human epidermal growth factor receptor 2 (HER2) and EGFR. [] Its primary role in scientific research lies in investigating the mechanisms of HER2- and EGFR-driven cancers and exploring its potential as an anticancer agent. []
While the provided abstracts do not detail a specific synthesis pathway for neratinib maleate, one abstract mentions the optimization of a high-performance liquid chromatography-ultraviolet (HPLC-UV) bioanalytical method for quantifying neratinib maleate in rat plasma. [] This method involved protein precipitation to extract the drug from plasma samples, followed by HPLC-UV analysis. [] The optimization process utilized a response surface methodology called Box-Behnken design, focusing on factors like buffer pH, mobile phase composition, and flow rate to achieve optimal retention time and peak width. []
Neratinib maleate functions as an irreversible inhibitor of HER2 and EGFR. [] It achieves this by covalently binding to a cysteine residue located within the ATP-binding pocket of these receptor tyrosine kinases. [] This binding effectively blocks the kinase activity of HER2 and EGFR, preventing them from phosphorylating downstream signaling molecules. [] The disruption of these signaling pathways subsequently leads to cell cycle arrest and apoptosis in tumor cells that rely on HER2 and EGFR signaling for growth and survival. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7